molecular formula C11H10N2S B14698584 Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- CAS No. 31230-94-1

Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)-

Cat. No.: B14698584
CAS No.: 31230-94-1
M. Wt: 202.28 g/mol
InChI Key: TWDUIGDCMXGSRY-UHFFFAOYSA-N
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Description

Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzothiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or acetic acid . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield . Additionally, the use of recyclable catalysts and green solvents is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dihydrobenzothiazoles

    Substitution Products: Halogenated, nitrated, and sulfonated benzothiazole derivatives

Mechanism of Action

The mechanism of action of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be compared with other similar compounds to highlight its uniqueness:

Conclusion

Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising avenues for the development of new therapeutic agents.

Properties

CAS No.

31230-94-1

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,11-13H

InChI Key

TWDUIGDCMXGSRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)C3=CC=CN3

Origin of Product

United States

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